2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol
Description
Properties
CAS No. |
100251-95-4 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-3,5,6-trimethylphenol |
InChI |
InChI=1S/C12H19NO/c1-8-6-9(2)11(7-13(4)5)12(14)10(8)3/h6,14H,7H2,1-5H3 |
InChI Key |
BYIDXIVMEUXTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)O)CN(C)C)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Methylation of Phenolic Precursors
A critical step in synthesizing the trimethylphenol backbone involves the sequential methylation of a dimethylphenol precursor. Patents CN101844968A and CN101844968B disclose a gas-phase methylation process using 2,5-dimethylphenol as the starting material. The reaction employs a multi-component catalyst system under fixed-bed reactor conditions to achieve regioselective methylation at the 3- and 6-positions.
Catalyst Composition and Reaction Parameters
The catalyst comprises a blend of metal oxides, including ferric oxide (Fe₂O₃), indium sesquioxide (In₂O₃), silicon dioxide (SiO₂), chromic oxide (Cr₂O₃), manganese dioxide (MnO₂), germanium oxide (GeO₂), and potassium oxide (K₂O), in molar ratios optimized for methylation efficiency. The reaction proceeds at elevated temperatures (470°C) in the presence of methanol and water, yielding 2,3,6-trimethylphenol as the primary product. While this method targets 2,3,6-trimethylphenol, analogous strategies could be adapted to synthesize 3,5,6-trimethylphenol by altering the starting material or catalyst composition.
| Catalyst Component | Molar Ratio | Role in Reaction |
|---|---|---|
| Fe₂O₃ | 1.0 | Acidic sites for methylation |
| In₂O₃ | 0.5 | Stabilizes active sites |
| SiO₂ | 0.8 | Structural support |
| Cr₂O₃ | 0.3 | Enhances redox activity |
| MnO₂ | 0.6 | Promotes methanol activation |
| GeO₂ | 0.2 | Modifies electron density |
| K₂O | 0.1 | Neutralizes acid sites |
Alternative Methylation Approaches
While catalytic methylation dominates industrial-scale synthesis, laboratory methods often employ electrophilic aromatic substitution using methyl halides or dimethyl sulfate. However, these approaches suffer from poor regioselectivity and require stringent control over reaction conditions to avoid over-methylation. Recent advances in directed ortho-methylation using palladium catalysts or organocatalytic systems offer potential alternatives but remain underexplored for multi-methylated phenols.
Introduction of the Dimethylaminomethyl Group
Mannich Reaction Methodology
The dimethylaminomethyl group is introduced via a Mannich-type alkylamination reaction, leveraging formaldehyde and dimethylamine as reactants. A seminal study by Vidyaratne et al. (2022) demonstrates the feasibility of this approach for functionalizing electron-rich heteroarenes, including benzofuran derivatives. Adapted to phenolic substrates, the reaction proceeds through the following steps:
- Formation of the Imine Intermediate : Condensation of dimethylamine with formaldehyde generates an iminium ion.
- Electrophilic Attack : The iminium ion reacts with the electron-rich aromatic ring of 3,5,6-trimethylphenol, preferentially at the para position relative to existing methyl groups.
- Rearomatization : Loss of a proton restores aromaticity, yielding the target compound.
Optimized Reaction Conditions
- Solvent : Acetic acid (AcOH), which stabilizes the iminium intermediate.
- Temperature : 60–80°C, balancing reaction rate and byproduct formation.
- Molar Ratios : 1:2:1 (phenol:formaldehyde:dimethylamine) to ensure complete functionalization.
Under these conditions, the Mannich reaction achieves yields exceeding 70%, with minor side products arising from competing ortho-substitution or over-alkylation.
Mechanistic Insights and Challenges
Density functional theory (DFT) calculations reveal that the reaction proceeds via a concerted asynchronous mechanism, where the iminium ion approaches the aromatic ring with simultaneous proton transfer. Steric hindrance from the 3,5,6-trimethyl groups necessitates prolonged reaction times or elevated temperatures to overcome kinetic barriers. Additionally, the basicity of dimethylamine may deprotonate the phenolic hydroxyl group, necessitating acidic conditions to maintain reactivity.
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methodologies for synthesizing 2-[(dimethylamino)methyl]-3,5,6-trimethylphenol:
| Parameter | Catalytic Methylation + Mannich Reaction | Direct Multi-Step Alkylation |
|---|---|---|
| Yield | 60–75% | 40–55% |
| Complexity | High (requires catalyst synthesis) | Moderate |
| Regioselectivity | Excellent | Poor |
| Scalability | Industrial-scale feasible | Limited to lab-scale |
| Cost | Moderate (bulk catalyst reuse) | High (precious metal catalysts) |
The integrated approach combining catalytic methylation and Mannich alkylamination emerges as the most efficient, balancing yield and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The phenolic hydroxyl group can undergo redox reactions, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Antiplatelet Activity
- This aligns with studies showing that nitrogen electronic effects in pyrazine derivatives correlate with antiplatelet efficacy .
- 2-Methylamino-3,5,6-trimethylpyrazine (Ia9): Exhibits 2–3 times stronger antiplatelet activity than ligustrazine (a parent compound), attributed to optimized nitrogen substitution .
- 2-Hydroxymethyl-3,5,6-trimethylpyrazine: Retains antiplatelet activity as a metabolite, but its hydroxyl group may reduce bioavailability compared to aminoalkylated analogs .
Solubility and Bioavailability
Biological Activity
2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol, also known as a derivative of trimethylphenol, has garnered attention for its potential biological activities. This compound is structurally characterized by a dimethylamino group and multiple methyl substituents on a phenolic ring, which may influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for assessing its potential applications in pharmacology and toxicology.
The molecular formula of 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol is , with a molecular weight of approximately 165.24 g/mol. The compound's structure includes a phenolic core that is likely responsible for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.24 g/mol |
| CAS Number | 697-82-5 |
| IUPAC Name | 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol |
Biological Activity
Research indicates that 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol exhibits several biological activities:
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is significant for protecting cells from damage associated with various diseases.
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. It may inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic processes.
- Anti-inflammatory Effects : Preliminary investigations suggest that 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol can modulate inflammatory pathways. It may reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory conditions.
- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting that this compound could be explored as a chemotherapeutic agent. Its mechanism may involve induction of apoptosis or cell cycle arrest in malignant cells.
Case Studies
Several case studies illustrate the compound's biological activity:
- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various phenolic compounds, including 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol. Results indicated a significant reduction in oxidative markers in treated cells compared to controls.
- Antimicrobial Efficacy Assessment : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth at concentrations as low as 50 µg/mL. This suggests its potential application in developing new antimicrobial agents.
- Inflammation Model Experiment : In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to untreated groups.
The biological activities of 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol are believed to stem from its ability to interact with cellular targets:
- Antioxidant Mechanism : The phenolic hydroxyl group can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism : The lipophilic nature of the compound allows it to penetrate bacterial membranes effectively, leading to disruption of membrane integrity and function.
Q & A
Basic: What are the optimal synthetic routes for 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves alkylation or Mannich reactions using 3,5,6-trimethylphenol and dimethylamine derivatives. Key steps include:
- Reagent Selection : Use formaldehyde or paraformaldehyde as the alkylating agent in the presence of dimethylamine hydrochloride under acidic or neutral conditions .
- Intermediate Characterization : Employ GC-MS to track reaction progress and NMR (¹H/¹³C) to confirm substitution patterns. For example, the dimethylamino group’s resonance appears as a singlet in ¹H NMR (~δ 2.2–2.5 ppm), while aromatic protons show splitting patterns dependent on substitution .
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times with standards.
Basic: How can researchers validate the structural integrity of 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol using spectroscopic techniques?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Aromatic protons (3,5,6-trimethyl groups) appear as singlets (δ 2.1–2.3 ppm for methyl groups; δ 6.7–7.0 ppm for aromatic protons). The dimethylamino methyl group shows a singlet at δ 3.3–3.5 ppm.
- ¹³C NMR : Confirm the presence of quaternary carbons (e.g., C-1 of the phenol ring) and methyl carbons linked to nitrogen (~δ 45–50 ppm).
- Mass Spectrometry : Use ESI-MS to observe the molecular ion peak (e.g., [M+H]⁺ at m/z 208.18) and fragmentation patterns for substituent verification .
Advanced: How can contradictory data in reaction yields or byproduct formation be resolved during synthesis?
Methodological Answer:
- Experimental Replication : Conduct triplicate trials under controlled conditions (temperature, pH, solvent purity) to identify outliers.
- Byproduct Analysis : Use LC-MS/MS to isolate and characterize impurities. For example, incomplete alkylation may yield mono-methylated intermediates, detectable via shifted retention times or m/z values .
- Kinetic Studies : Perform time-course experiments with aliquots analyzed by GC-MS to pinpoint optimal reaction termination points, minimizing side reactions .
Advanced: What methodological frameworks are recommended for studying the environmental fate of 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol?
Methodological Answer:
Adopt the INCHEMBIOL Project framework :
Physicochemical Profiling : Measure log Kow (octanol-water partition coefficient) and pKa to predict solubility and bioavailability.
Environmental Compartment Analysis :
- Abiotic : Use solid-phase extraction (SPE) with HLB cartridges and GC/MS-SIM to quantify residues in water (MDL = 0.94 ng/L; recovery = 107% ±1.3% RSD) .
- Biotic : Conduct bioaccumulation assays in model organisms (e.g., Daphnia magna) using LC-MS for tissue analysis.
Degradation Studies : Apply OECD 301B guidelines to assess aerobic biodegradation in activated sludge.
Advanced: How can computational models enhance the understanding of this compound’s reaction mechanisms or toxicity?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian 16 to predict electrophilic/nucleophilic sites for reaction pathway analysis.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to hypothesize toxicity mechanisms.
- QSAR Modeling : Corrogate experimental toxicity data (e.g., EC50 values) with descriptors like polar surface area or H-bond donor count to predict ecotoxicological risks .
Basic: What analytical techniques are suitable for quantifying trace amounts of this compound in complex matrices?
Methodological Answer:
- Sample Preparation : Acidify water samples to pH 2, then extract via SPE (OASIS HLB cartridges) and derivatize with BSTFA for GC/MS-SIM analysis .
- Quantification : Use internal standards (e.g., deuterated analogs) to correct matrix effects. Detection limits as low as 0.94 ng/L are achievable .
- Validation : Perform spike-recovery experiments (n = 6) to ensure precision (RSD <5%) and accuracy (recovery 95–105%).
Advanced: How can researchers design experiments to resolve discrepancies in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Systematically review literature to identify variables (e.g., cell lines, exposure durations) causing inconsistencies .
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) using standardized protocols (e.g., MTT assay for cytotoxicity).
- Orthogonal Assays : Confirm activity via complementary methods (e.g., enzymatic inhibition studies paired with SPR binding assays) .
Basic: What safety protocols are critical when handling 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- Waste Management : Neutralize acidic/basic waste before disposal. Collect organic solvents in certified containers for incineration .
- Emergency Procedures : Maintain spill kits with absorbents (e.g., vermiculite) and ensure eyewash stations are accessible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
